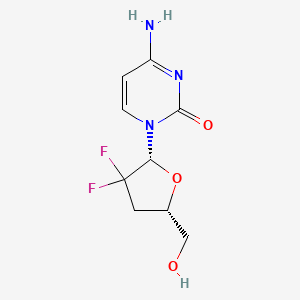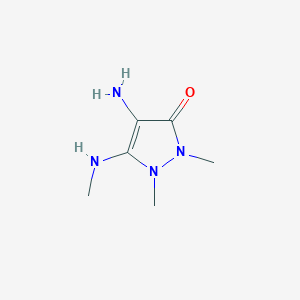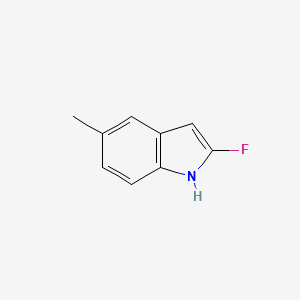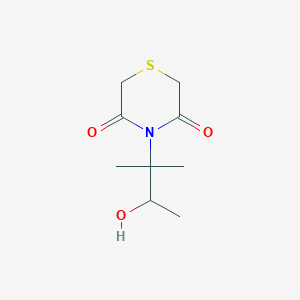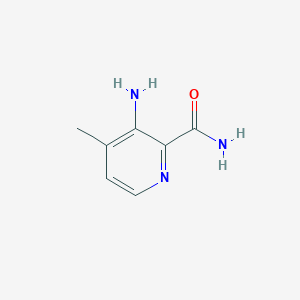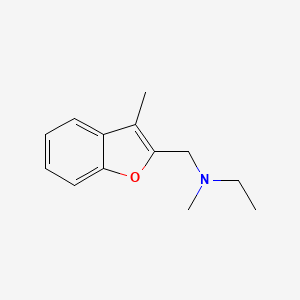
N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine is an organic compound with the molecular formula C11H13NO and a molecular weight of 175.23 g/mol . This compound is known for its unique structure, which includes a benzofuran ring substituted with a methyl group and an ethanamine moiety. It has various applications in scientific research and industry due to its chemical properties and reactivity.
Preparation Methods
The synthesis of N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine typically involves the reaction of 3-methylbenzofuran with N-methyl ethanamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve more advanced techniques and equipment to ensure high yield and purity of the compound.
Chemical Reactions Analysis
N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine has several scientific research applications, including:
Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as an inhibitor of certain enzymes or receptors.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)ethanamine can be compared with other similar compounds, such as:
N-Methyl-N-ethylamine: Similar in structure but lacks the benzofuran ring.
N-Methyl-1-(3-methylbenzofuran-2-yl)methanamine: A closely related compound with slight structural differences.
N-Methyl-N-((3-methylbenzofuran-2-yl)methyl)-3-(7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)acrylamide: A more complex derivative with additional functional groups. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that distinguish it from these similar compounds.
Properties
Molecular Formula |
C13H17NO |
|---|---|
Molecular Weight |
203.28 g/mol |
IUPAC Name |
N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H17NO/c1-4-14(3)9-13-10(2)11-7-5-6-8-12(11)15-13/h5-8H,4,9H2,1-3H3 |
InChI Key |
DMHFVLYVLUZEPH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C)CC1=C(C2=CC=CC=C2O1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


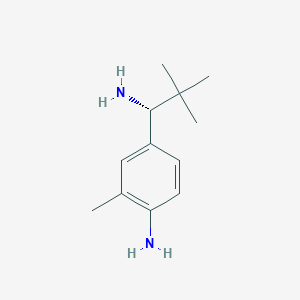
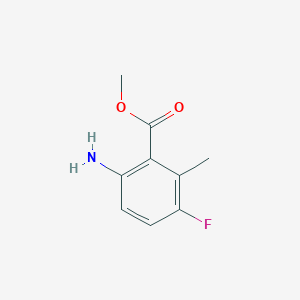
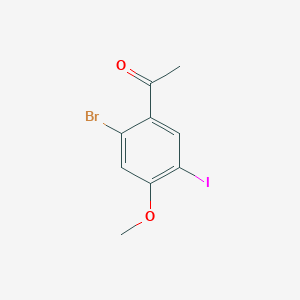
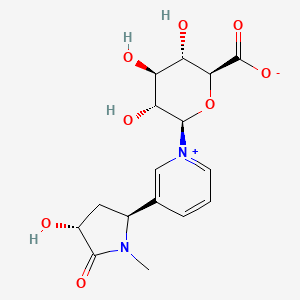
![5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate](/img/structure/B12859544.png)
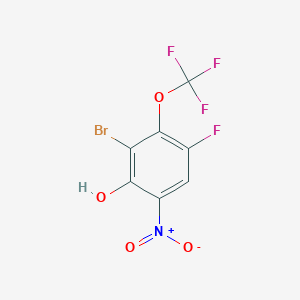
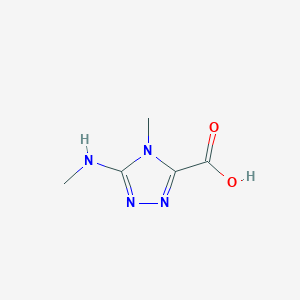
![1-[4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-yl] ethanone](/img/structure/B12859551.png)
